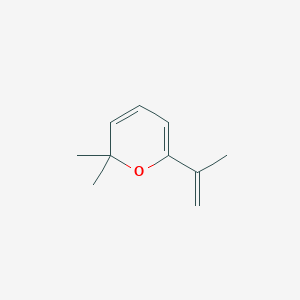

6-Isopropenyl-2,2-dimethyl-2H-pyran

描述

Historical Context of Pyran Chemistry Research

The historical development of pyran chemistry represents a fascinating journey through organic chemistry that spans over a century of scientific discovery and innovation. The foundational work in pyran chemistry began in the nineteenth century, when researchers first began to explore the unique structural characteristics of six-membered heterocyclic compounds containing oxygen atoms. In 1867, Carl Graebe and Carl Liebermann achieved a milestone by first synthesizing chromone, a key member of the pyran family, through the reaction of resorcinol with acetic anhydride in the presence of sulfuric acid. This discovery laid the crucial foundation for subsequent exploration of pyran derivatives and their potential applications across multiple scientific disciplines.

The twentieth century marked a significant advancement in pyran chemistry research when scientists successfully isolated and characterized the fundamental pyran compound itself. In 1962, researchers achieved the first isolation and characterization of 4H-pyran through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This breakthrough discovery revealed important insights about the stability characteristics of pyran compounds, as scientists found that 4H-pyran was particularly unstable, especially in the presence of air, and easily decomposed to the corresponding dihydropyran and the pyrylium ion, which underwent rapid hydrolysis in aqueous medium.

During the early developmental period, scientific understanding of pyran series compounds focused primarily on their structural characteristics and basic chemical properties. Chemists became intrigued by the unique six-membered heterocyclic ring structure of pyran, which contains an oxygen atom and exhibits aromaticity in some of its derivatives. These structural features endowed pyran compounds with a wide range of chemical reactivity, making them versatile building blocks for the synthesis of more complex organic molecules. The research community recognized that these structural properties positioned pyran compounds as important intermediates in organic synthesis and natural product chemistry.

The late nineteenth and early twentieth centuries witnessed researchers investigating the natural occurrence of pyran series compounds with increasing sophistication. Scientists discovered that many plants produced pyran-containing secondary metabolites, such as flavonoids and coumarins, which played important roles in plant defense mechanisms, pigmentation processes, and cellular signaling pathways. These natural products not only provided a rich source of inspiration for synthetic chemists but also demonstrated the biological significance of pyran-containing structures in living systems.

Taxonomic Classification within Organoheterocyclic Compounds

The taxonomic classification of 6-isopropenyl-2,2-dimethyl-2H-pyran within the broader framework of organoheterocyclic compounds reveals its position as a member of the pyran family, which belongs to the extensive category of organoheterocyclic compounds. Heterocyclic compounds are defined as cyclic compounds that contain atoms of at least two different elements as members of their ring structures. These compounds represent more than half of all known chemical compounds, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The classification system for heterocyclic compounds follows several hierarchical levels based on structural and electronic characteristics. At the highest level, heterocyclic compounds are classified as either saturated or unsaturated based on their electronic arrangement. Saturated heterocyclic compounds behave like acyclic derivatives with modified steric properties, while unsaturated heterocyclic compounds, particularly those with five- and six-membered rings, have been studied extensively because of their unstrained nature. The compound this compound falls into the category of six-membered heterocyclic compounds containing one oxygen heteroatom.

Within the six-membered heterocyclic classification, pyran compounds are distinguished by their specific structural characteristics. Pyran is defined as a six-membered heterocyclic, non-aromatic ring consisting of five carbon atoms and one oxygen atom and containing two double bonds. The molecular formula for the basic pyran structure is C₅H₆O, and there are two isomers of pyran that differ by the location of the double bonds. In 2H-pyran, the saturated carbon is located at position 2, whereas in 4H-pyran, the saturated carbon is positioned at position 4.

According to the systematic taxonomic classification presented in chemical databases, this compound is specifically categorized under "Organoheterocyclic compounds" within the "Pyrans" subcategory. This classification reflects the compound's structural characteristics as a pyran derivative with specific substituent groups that modify its chemical and physical properties. The compound's International Union of Pure and Applied Chemistry name is 2,2-dimethyl-6-prop-1-en-2-ylpyran, which precisely describes its structural features including the dimethyl substitution at position 2 and the isopropenyl group at position 6.

| Classification Level | Category | Specific Classification |

|---|---|---|

| Major Class | Organoheterocyclic compounds | Pyrans |

| Ring Size | Six-membered | Heterocyclic |

| Heteroatom | Oxygen | Single heteroatom |

| Substitution Pattern | 2,2-dimethyl | 6-isopropenyl |

| Molecular Formula | C₁₀H₁₄O | - |

Significance of 2H-Pyrans in Heterocyclic Chemistry

The significance of 2H-pyrans in heterocyclic chemistry extends far beyond their structural characteristics, encompassing their roles as fundamental building blocks in organic synthesis, natural product chemistry, and pharmaceutical applications. Pyran derivatives have emerged as one of the most prevalent structural subunits in natural products, including xanthones, coumarins, flavonoids, and benzopyrans. This widespread occurrence in natural systems underscores the evolutionary importance of the pyran framework and its functional versatility in biological processes.

The pharmacological importance of pyran compounds has attracted worldwide scientific attention, particularly in the context of neuroprotective properties and potential therapeutic applications. Research has demonstrated that pyran-based scaffolds exhibit significant activity in the treatment of Alzheimer's disease, with studies focusing on structure-activity relationships that guide the development of more effective therapeutic compounds. The diverse biological activities of pyran derivatives include antibacterial, antiviral, and anti-inflammatory properties, with some derivatives being utilized to treat human immunodeficiency virus, hepatitis C, and herpes infections.

In the realm of anticancer research, pyran compounds have demonstrated remarkable potential as therapeutic scaffolds. The value of pyrans as anticancer scaffolds in medicinal chemistry has been extensively documented, with emphasis on naturally occurring pyrans that exhibit diverse anticancer capabilities. These compounds have become a focal point for researchers worldwide due to their demonstrated efficacy against various cancer cell lines and their potential for development into clinically viable therapeutic agents.

The synthetic utility of 2H-pyrans extends to agricultural applications, where pyran derivatives have been employed as agrochemicals, including insecticides and herbicides. This versatility demonstrates the broad applicability of pyran chemistry across multiple industries and research fields. The discovery and development of pyran derivatives continue to have profound impacts on medicine, agriculture, and other scientific disciplines, making them an important area of ongoing research.

Structure-activity relationship studies of pyran compounds offer numerous advantages for drug discovery and development. These investigations can identify the structural characteristics of pyran derivatives that are crucial to their biological activity, enabling researchers to design more potent molecules with enhanced activity and selectivity. By eliminating the need for extensive experimental testing, structure-activity relationship analyses can predict the activity of novel pyran derivatives, potentially saving significant time and resources in the drug discovery process.

| Research Application | Significance | Examples |

|---|---|---|

| Natural Products | Structural subunit in xanthones, coumarins, flavonoids | Widespread occurrence |

| Pharmaceutical | Neuroprotective, anticancer, antiviral properties | Alzheimer's disease treatment |

| Agricultural | Insecticides and herbicides | Agrochemical applications |

| Synthetic Chemistry | Building blocks for complex molecules | Versatile intermediates |

Discovery and Initial Characterization of this compound

The discovery and initial characterization of this compound emerged from systematic investigations of monoterpene compositions in plants belonging to the Artemisia genus. This compound was first identified and characterized during comprehensive studies of monoterpenes from three different members of the Anthemideae family: Artemisia tridentata subspecies vaseyana, Artemisia cana subspecies viscidula, and Artemisia tridentata subspecies spiciformis. These investigations employed advanced spectroscopic techniques to determine the structures of isolated compounds and resulted in the identification of a total of 26 irregular and regular monoterpenes.

The research methodology involved the isolation of monoterpenes from plant materials followed by structural determination using comprehensive spectroscopic analysis. Among the 26 monoterpenes identified in this study, 20 had previously been recognized within the Anthemideae family, while six represented new discoveries for this particular plant family. Of these six newly identified compounds, four were known structures that had not previously been identified in this specific plant family, highlighting the importance of systematic natural product surveys in expanding our understanding of chemical diversity.

The compound this compound was specifically isolated from both Artemisia tridentata subspecies vaseyana and Artemisia cana subspecies viscidula, along with two other significant compounds: 2,3-dimethyl-6-isopropyl-4H-pyran and 2-isopropenyl-5-methylhexa-trans-3,5-diene-1-ol. This discovery pattern suggested that these related structural compounds might share common biosynthetic pathways within these plant species, providing insights into the metabolic processes that generate these heterocyclic structures.

The structural characterization of this compound revealed several important chemical and physical properties that distinguish it within the pyran family. The compound exhibits a molecular formula of C₁₀H₁₄O with a molecular weight of 150.22 grams per mole. Its canonical Simple Molecular Input Line Entry System representation is CC(=C)C1=CC=CC(O1)(C)C, which precisely describes the connectivity and stereochemistry of the molecule. The International Chemical Identifier provides additional structural detail: InChI=1S/C10H14O/c1-8(2)9-6-5-7-10(3,4)11-9/h5-7H,1H2,2-4H3.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | Composition |

| Molecular Weight | 150.22 g/mol | Physical characteristic |

| Exact Mass | 150.104465066 g/mol | Precise measurement |

| Topological Polar Surface Area | 9.20 Ų | Molecular surface property |

| XlogP | 3.10 | Lipophilicity measure |

| H-Bond Acceptor | 1 | Hydrogen bonding capacity |

| H-Bond Donor | 0 | Hydrogen bonding capacity |

| Rotatable Bonds | 1 | Molecular flexibility |

The discovery of this compound proved particularly significant because the irregular monoterpene this compound possesses a carbon skeleton analogous to the biologically important triterpene squalene. This structural relationship suggests potential biosynthetic connections between these different classes of natural products and indicates that the compound might serve as an important intermediate or precursor in the biosynthesis of more complex terpenoid structures within plant metabolic pathways.

属性

分子式 |

C10H14O |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

2,2-dimethyl-6-prop-1-en-2-ylpyran |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-5-7-10(3,4)11-9/h5-7H,1H2,2-4H3 |

InChI 键 |

HNVSTMZBBLAYKR-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC=CC(O1)(C)C |

规范 SMILES |

CC(=C)C1=CC=CC(O1)(C)C |

同义词 |

2,2-dimethyl-6-isopropenyl-2H-pyran 2,2-DMIP-P |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Coumarins with 2,2-Dimethyl-2H-Pyran Moieties

Coumarins with the 2,2-dimethyl-2H-pyran moiety demonstrate structure-dependent bioactivity. Key comparisons include:

Key Findings :

- Substituent Position Matters : Xanthoxyletin (5-methoxy) is more potent than luvangetin (8-methoxy), indicating meta-substitution enhances activity .

- Electron-Withdrawing Groups: The 8-formyl group in 8-formylalloxanthoxyletin (1) increases elastase inhibition compared to non-substituted analogs like alloxanthoxyletin (4) .

- Hydroxyl vs. Prenyl Groups : Mammeasin A (7-OH, prenyl) shows stronger anti-proliferative activity than geranyl-substituted analogs, highlighting the importance of lipophilic side chains .

Non-Coumarin Pyran Derivatives

Pyran derivatives outside the coumarin family also exhibit distinct properties:

Key Findings :

- Side Chain Effects : The pentyl group in 6-pentyl-2H-pyran-2-one contributes to its use as a flavor compound, whereas bulkier substituents (e.g., prenyl) enhance pharmacological activity .

- Stereoelectronic Effects: The (E)-configuration in avicennone (2) stabilizes the structure via NOESY correlations and large coupling constants (J = 16.5 Hz), unlike its (Z)-isomer .

Structural and Functional Insights

Substituent Effects on Bioactivity

- Methoxy vs. Formyl Groups : Methoxy groups enhance electron density, improving binding to inflammatory targets like elastase, while formyl groups introduce electrophilic reactivity, increasing inhibition potency .

- Hydroxyl Groups : The 7-OH group in mammeasins is critical for anti-proliferative activity, likely through hydrogen bonding with cellular targets .

- Prenylation : Prenyl side chains in coumarins improve membrane permeability and interaction with hydrophobic enzyme pockets, boosting anti-cancer activity .

准备方法

Reaction Mechanism

-

Mukaiyama Aldol Addition : BiBr₃ activates the β,γ-unsaturated aldehyde (e.g., (Z)-4-(trimethylsilyl)but-3-enal) for nucleophilic attack by ketene silyl acetals.

-

Silyl-Modified Sakurai (ISMS) Cyclization : The intermediate undergoes intramolecular cyclization via a chair-like transition state, forming the dihydropyran core.

-

Isopropenyl Group Installation : Isobutyraldehyde serves as the secondary aldehyde, introducing the isopropenyl moiety at position 6.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| BiBr₃ Loading | 10 mol% | Maximizes rate |

| Temperature | 0°C to rt | Prevents side reactions |

| Solvent | Dichloromethane | Enhances solubility |

Example: Reacting methyl trimethylsilyl dimethylketene acetal with isobutyraldehyde yields 6-isopropenyl-2,2-dimethyl-2H-pyran in 53% yield after column chromatography.

Knoevenagel Condensation–Oxy-Michael Cyclization Sequence

This two-step approach constructs the pyran ring through conjugate addition and cyclization:

Step 1: Knoevenagel Condensation

δ-Hydroxy-β-ketoesters react with DMF-DMA (dimethylformamide dimethyl acetal) in CH₂Cl₂ under BF₃·OEt₂ catalysis (1 equiv.) to form dihydropyran-4-ones.

Step 2: Oxy-Michael Cyclization

The intermediate undergoes base-promoted cyclization (K₂CO₃, H₂O/THF) at 0°C, yielding 6-isopropenyl derivatives. Key advantages include:

Yield Comparison

| Starting Material | Product Yield |

|---|---|

| δ-Hydroxy-β-ketoester | 70–85% |

| Preformed dihydropyran-4-one | 60–75% |

Maitland–Japp Reaction for Dihydropyran-4-one Intermediates

The Maitland–Japp reaction converts δ-hydroxy-β-ketoesters to 6-substituted-2H-dihydropyran-4-ones under mild conditions:

Procedure

-

React δ-hydroxy-β-ketoester (1.0 equiv.) with DMF-DMA (1.2 equiv.) in CH₂Cl₂.

-

Add BF₃·OEt₂ (1.0 equiv.) at rt, stirring for 45 min.

-

Neutralize with NaHCO₃ and extract with EtOAc.

Post-Modification

The dihydropyran-4-one undergoes Horner–Wadsworth–Emmons olefination with formaldehyde (36% aqueous solution, 2.0 equiv.) and K₂CO₃ to install the isopropenyl group. This step achieves 60–70% yields when stirred at rt for 3 h.

Grignard Addition to Preformed Pyranones

Grignard reagents introduce the isopropenyl group via nucleophilic attack on 6-keto precursors:

Protocol

Limitations

-

Steric Hindrance : Bulky Grignard reagents (e.g., tert-butyl) yield <30%.

-

Temperature Sensitivity : Reactions above −40°C promote elimination side products.

Multi-Step Synthesis from Acyclic Precursors

A 10-step enantioselective route produces 6-isopropenyl derivatives with >98% ee:

Key Steps

-

Aldol Reaction : Enantioselective cross-aldol between isobutyraldehyde and propionaldehyde (L-proline catalyst).

-

Chiral Auxiliary Methylation : Use of (R)-4-benzyloxazolidinone for diastereocontrol.

-

Chemoselective Reduction : NaBH₄ selectively reduces α,β-unsaturated esters without lactone ring opening.

Yield Analysis

| Step | Intermediate Yield |

|---|---|

| Aldol Reaction | 65% |

| Methylation | 78% |

| Final Cyclization | 82% |

Comparative Analysis of Methods

| Method | Yield Range | Diastereoselectivity | Scalability |

|---|---|---|---|

| BiBr₃ Cascade | 44–80% | >99:1 cis | High |

| Knoevenagel–Michael | 60–85% | Not reported | Moderate |

| Maitland–Japp | 70–75% | Moderate | Low |

| Grignard Addition | 30–55% | N/A | High |

| Multi-Step Synthesis | 40–65% | >98% ee | Low |

常见问题

Q. What are the common synthetic routes for 6-Isopropenyl-2,2-dimethyl-2H-pyran, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of substituted 2H-pyrans often involves multicomponent reactions or catalytic cyclization. For example, diastereoselective synthesis using copper(II)–bisphosphine catalysts (e.g., L3 ligands) can generate stereochemically defined pyrans under mild conditions . Key parameters include temperature (ambient to reflux), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of precursors. Optimization of oxidizing agents (e.g., KMnO₄ for hydroxylation) or reducing agents (e.g., NaBH₄ for hydrogenation) is critical to avoid side products like over-oxidized ketones or reduced tetrahydro derivatives .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and coupling constants (e.g., isopropenyl protons at δ ~5.0–5.5 ppm with geminal coupling). Mass spectrometry (EI/CI) helps verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For stereochemical confirmation, X-ray crystallography (as in ) resolves absolute configurations, while IR spectroscopy identifies functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound derivatives?

- Methodological Answer : Diastereoselectivity can be achieved via chiral catalysts (e.g., copper(II)–bisphosphine systems in ) or steric directing groups. For example, bulky substituents (e.g., 4-methoxyphenyl in compound 72) bias ring-closing transitions. Computational modeling (DFT) predicts transition-state energies to guide catalyst design . Post-synthesis, chiral HPLC or enzymatic resolution isolates enantiomers .

Q. How do researchers resolve contradictions in reported bioactivity data for pyran derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from assay conditions (e.g., cell line variability) or impurity profiles. Replicate studies using standardized protocols (e.g., LPS-induced RAW264.7 macrophage assays) and HPLC-purified samples (≥95% purity) ensure reliability. Cross-validate findings with structural analogs (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one derivatives in ) to isolate substituent effects .

Q. What computational tools predict the reactivity and stability of this compound under varying pH or thermal conditions?

- Methodological Answer : Use DFT calculations (Gaussian or ORCA) to model electron density distributions and identify reactive sites (e.g., isopropenyl group susceptibility to electrophilic attack). Molecular dynamics simulations assess thermal stability by tracking bond vibrations and degradation pathways. Experimentally, accelerated stability testing (40–60°C, 75% RH) coupled with LC-MS monitors decomposition products like epoxides or ring-opened aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。